2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE
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Overview
Description
2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents . The bromination and nitration of the pyrazole ring are carried out using bromine and nitric acid under controlled conditions . The resulting bromonitropyrazole is then coupled with a benzoyl chloride derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMO-3-NITROPHENYL)-1H-PYRAZOLE
- 4-BROMO-3-NITROBENZOIC ACID
- N-(4-BROMO-3-NITROPHENYL)BENZAMIDE
Uniqueness
2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE is unique due to its combination of a pyrazole ring with bromine and nitro substituents, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H14BrN5O4 |
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Molecular Weight |
444.2g/mol |
IUPAC Name |
2-[[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C18H14BrN5O4/c19-14-10-23(22-17(14)24(27)28)9-11-4-3-5-12(8-11)18(26)21-15-7-2-1-6-13(15)16(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,26) |
InChI Key |
ZCSJNJCDUISAPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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